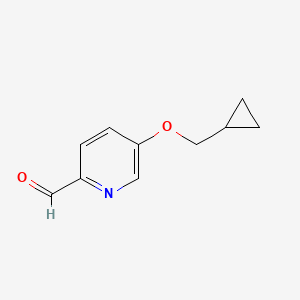

5-(Cyclopropylmethoxy)picolinaldehyde

Description

Properties

IUPAC Name |

5-(cyclopropylmethoxy)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-6-9-3-4-10(5-11-9)13-7-8-1-2-8/h3-6,8H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHELRKTWQYMJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CN=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Cyclopropylmethoxy)picolinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by various research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : 5-(Cyclopropylmethoxy)pyridine-2-carbaldehyde

- Molecular Formula : C12H13NO2

- Molecular Weight : 203.24 g/mol

The compound features a picolinaldehyde moiety with a cyclopropylmethoxy group, which may influence its biological interactions and pharmacological profile.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Receptor Modulation : It could interact with various receptors, altering their activity and influencing downstream signaling pathways related to cell growth and survival.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, helping to mitigate oxidative stress within cells.

Anticancer Properties

Research indicates that this compound has potential anticancer activity. A study demonstrated that the compound inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 18 | Inhibition of proliferation |

These results suggest that the compound's structural features contribute to its effectiveness against cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study evaluated its efficacy against various bacterial strains, yielding the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Studies

-

Case Study on Anticancer Activity :

A research group investigated the effects of this compound on breast cancer cells. They found that treatment led to significant reductions in cell viability and increased markers of apoptosis. The study concluded that this compound could be further explored as a therapeutic agent for breast cancer treatment. -

Case Study on Antimicrobial Effects :

Another study focused on the antimicrobial properties of the compound against resistant bacterial strains. The researchers reported that it exhibited a synergistic effect when combined with standard antibiotics, enhancing their efficacy against resistant pathogens.

Scientific Research Applications

Medicinal Chemistry

5-(Cyclopropylmethoxy)picolinaldehyde serves as a key intermediate in the synthesis of various bioactive compounds. Its structural properties allow it to function as a scaffold for developing inhibitors targeting specific biological pathways.

Anticancer Activity

Research indicates that derivatives of picolinaldehyde, including this compound, exhibit potential anticancer properties. For instance, compounds with similar structures have been shown to inhibit the activity of kinases involved in cancer progression, such as RET kinase and ERK2 .

Table 1: Anticancer Activity of Picolinaldehyde Derivatives

| Compound | Target Kinase | Activity | Reference |

|---|---|---|---|

| This compound | RET | Inhibitor | |

| 4-Substituted Picolinaldehydes | ERK2 | Inhibitor | |

| Isoindolinone Derivatives | MDM2/p53 | Inhibitor |

Neurological Applications

The compound is being investigated for its effects on neurological disorders. Similar picolinaldehyde derivatives have shown promise in modulating pathways associated with neurodegenerative diseases.

Alzheimer’s Disease

Compounds derived from picolinaldehyde have been linked to the modulation of beta-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer’s disease . This suggests that this compound could be explored for similar therapeutic applications.

Case Study: Beta-Secretase Modulation

- Objective: Evaluate the potential of picolinaldehyde derivatives in inhibiting beta-secretase.

- Findings: Compounds demonstrated significant inhibition of beta-secretase activity, leading to reduced amyloid plaque formation in vitro.

Antimicrobial Properties

Emerging studies suggest that this compound may possess antimicrobial properties. Research into related compounds has shown effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Microbial Strain | Activity | Reference |

|---|---|---|---|

| This compound | E. coli | Moderate Inhibition | |

| Picolinaldehyde Derivatives | S. aureus | Strong Inhibition |

Synthetic Applications

In synthetic organic chemistry, this compound is utilized as a versatile building block for constructing more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the synthesis of pharmaceuticals.

Synthesis of Heterocycles

The compound is often employed in the synthesis of heterocyclic compounds that exhibit biological activity. For example, its derivatives have been used to create novel inhibitors targeting PD-1/PD-L1 interactions, which are critical in cancer immunotherapy .

Comparison with Similar Compounds

Electronic and Steric Effects

- Cyclopropylmethoxy group : The cyclopropylmethoxy substituent in the parent compound is an electron-donating ether group. It provides moderate steric hindrance due to the cyclopropane ring, which may shield the aldehyde from undesired side reactions while maintaining reactivity .

- Benzylpiperazinyl analog : The 4-benzylpiperazinyl group introduces significant steric bulk and basicity. Piperazine’s nitrogen atoms can participate in hydrogen bonding or protonation, altering solubility and reactivity in acidic environments .

Physicochemical Properties

- Solubility : The cyclopropylmethoxy group’s lipophilic nature likely reduces water solubility compared to the more polar amide or piperazinyl analogs.

- Boiling/Melting Points : Data are unavailable for the parent compound, but analogs with larger substituents (e.g., benzylpiperazinyl) are expected to have higher molecular weights and melting points due to increased van der Waals interactions.

Research Findings and Practical Considerations

Preparation Methods

Industrial Preparation of 2-Pyridinecarboxaldehyde

A patented method (CN101906068A) details a three-step process starting from 2-picoline:

| Step | Reaction Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Chloromethylation | 2-picoline is reacted with trichloroisocyanuric acid (chlorinating agent) in the presence of benzamide catalyst and halohydrocarbon solvent (e.g., dichloromethane, chloroform) under reflux (40–90 °C) to form 2-chloromethylpyridine. | 2-picoline, trichloroisocyanuric acid, benzamide, CH2Cl2 or CHCl3, reflux 2–3 h | ~90–95% yield; selective mono-chlorination achieved by controlled reagent ratio and time |

| 2. Hydrolysis | 2-chloromethylpyridine is hydrolyzed under alkaline conditions (NaOH, Na2CO3, or K2CO3) at elevated temperature (reflux 5–7 h) to produce 2-pyridinemethanol (2-piconol). | NaOH or carbonate solution, reflux | High yield; purification by extraction and drying |

| 3. Oxidation | 2-piconol is oxidized to 2-pyridinecarboxaldehyde using sodium hypochlorite (NaOCl) as oxidant, with TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) and potassium bromide as catalysts at low temperature (−10 to 25 °C). | NaOCl (10 wt%), TEMPO, KBr, halohydrocarbon solvent, 10–25 °C | Mild conditions, high yield, minimal waste, suitable for scale-up |

This method is advantageous due to mild reaction conditions, high yield, low cost, and ease of industrialization. The use of trichloroisocyanuric acid allows controlled chloromethylation, and TEMPO-catalyzed oxidation ensures selective conversion to the aldehyde without overoxidation or degradation.

Representative Synthetic Route Summary

Analytical and Research Findings

- The chloromethylation step is monitored by thin-layer chromatography (TLC) and ^1H NMR, showing characteristic signals for chloromethyl protons at δ ~5.8 ppm and aromatic protons at δ 7.3–8.5 ppm.

- Hydrolysis and oxidation steps maintain the integrity of the pyridine ring and aldehyde group, confirmed by NMR and chromatographic purity.

- Etherification reactions are optimized to avoid aldehyde reduction or side reactions, with purification by column chromatography or recrystallization.

- The overall process benefits from mild conditions, environmentally friendly oxidants, and scalable procedures suitable for industrial production.

Comparative Analysis of Preparation Methods

| Method Aspect | Trichloroisocyanuric Acid Route (Patented) | Alternative Oxidation Routes | Notes |

|---|---|---|---|

| Chloromethylation Agent | Trichloroisocyanuric acid (selective, controlled) | Other chlorinating agents (less selective) | Patented method offers better control and yield |

| Oxidation Catalyst | TEMPO/KBr with NaOCl (mild, green) | Noble metal catalysts (Pt, Pd, Ru) | TEMPO-based oxidation is cost-effective and scalable |

| Reaction Conditions | Mild temperature, atmospheric pressure | High pressure or harsh conditions | Industrially favorable |

| Yield | ~90–95% for chloromethylation, high overall | Variable, often lower | Patented method superior for industrial use |

Q & A

Q. What are the common synthetic routes for preparing 5-(cyclopropylmethoxy)picolinaldehyde, and what are the critical reaction parameters?

- Methodological Answer : A typical synthesis involves alkylation of a hydroxy-picolinaldehyde precursor with (bromomethyl)cyclopropane under basic conditions. For example, in related compounds, refluxing acetone with K₂CO₃ for 22 hours achieved high yields (97%) of cyclopropylmethoxy-substituted derivatives . Alternatively, reduction of ester intermediates using NaBH₄ in methanol at 0°C followed by room-temperature stirring can yield aldehydes (99% yield) . Critical parameters include reaction time (e.g., 22 hours for alkylation), temperature (e.g., reflux for alkylation, -78°C for DIBAL reductions), and catalyst loading (e.g., Pd(OAc)₂ at 10 mol% for cross-coupling) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- 1H NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.0 ppm. Cyclopropylmethoxy protons show distinct splitting patterns (δ 3.8–4.2 ppm for -OCH₂- and δ 0.5–1.5 ppm for cyclopropyl CH₂/CH) .

- 13C NMR : The aldehyde carbon resonates at ~190–195 ppm. Cyclopropyl carbons appear at δ 5–15 ppm (CH₂) and δ 3–8 ppm (CH) .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. High-resolution MS is critical for verifying molecular formulas .

Q. What are the stability considerations for this compound under various storage conditions, and how should they be managed?

- Methodological Answer : Aldehydes are prone to oxidation and moisture sensitivity. Store under inert atmosphere (N₂/Ar) at -20°C in anhydrous solvents (e.g., DCM or THF). Use stabilizers like BHT (0.1%) for long-term storage. Monitor purity via TLC or HPLC before use .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, highlighting nucleophilic/electrophilic sites. For example, the cyclopropylmethoxy group’s electron-donating effect increases electron density at the aldehyde position, favoring nucleophilic attack. Solvent effects (e.g., DMF vs. THF) and transition-state energies for Pd-catalyzed reactions (e.g., Suzuki couplings) can be simulated to optimize conditions .

Q. What strategies mitigate competing side reactions during the functionalization of this compound in complex syntheses?

- Methodological Answer :

- Protecting Groups : Temporarily protect the aldehyde with acetals or imines during functionalization of other sites .

- Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., tricyclohexylphosphine) to suppress undesired β-hydride elimination in cross-couplings .

- Temperature Control : Microwave-assisted synthesis (120°C, 3 hours) accelerates reactions, reducing decomposition risks .

Q. How does the electronic nature of the cyclopropylmethoxy group influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The cyclopropylmethoxy group acts as an electron-donating substituent via conjugation, directing electrophiles to the para position relative to the oxygen. Steric effects from the cyclopropane ring may further modulate regioselectivity. Comparative studies with methoxy analogs (e.g., Hammett σ⁺ values) quantify this electronic influence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.